molecular formula C9H10O8 B14662275 Cyclopentanetetracarboxylic acid CAS No. 51365-15-2

Cyclopentanetetracarboxylic acid

Cat. No.: B14662275
CAS No.: 51365-15-2
M. Wt: 246.17 g/mol
InChI Key: STZIXLPVKZUAMV-UHFFFAOYSA-N
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Description

Cyclopentanetetracarboxylic acid (CPTC or CPTCA) is a versatile polycarboxylic acid scaffold of significant interest in advanced materials research. Its four carboxylic acid groups, arranged around a cyclopentane ring, serve as reactive sites for forming complex molecular structures, most notably as a precursor for high-performance polymers and coordination networks. A primary application is its use in the synthesis of polyimides, a class of polymers known for exceptional thermal stability and mechanical properties. When converted to its dianhydride form (1,2,3,4-Cyclopentanetetracarboxylic Dianhydride), it reacts with diamines to form poly(amic acid), which is then cyclized into transparent and heat-resistant polyimide materials . The flexible, alicyclic nature of the cyclopentane ring can enhance the solubility and processability of the resulting polymers while contributing to excellent light transmission properties, making them suitable for applications in electronics as photosensitive materials and alignment films for liquid crystal displays . Furthermore, this compound is an invaluable organic linker in constructing Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate groups can coordinate with various metal ions, such as cobalt, to form stable, porous crystalline structures . Recent research demonstrates that CPTC-based cobalt MOFs exhibit notable electrochemical performance as electrode materials in hybrid supercapacitors, achieving high specific capacity and excellent cycling stability . The stereochemistry of the CPTC ligand, with its potential for different conformations, is a critical factor in determining the final architecture and properties of these MOFs, allowing for tailored designs for gas storage, separation, and catalysis . Additional research applications include its role as a crosslinking agent in developing polymer-based tissue adhesives and the use of its specific stereoisomers, such as the cis,cis,cis,cis-isomer, as an effective, phosphate-free inhibitor of calcium carbonate (aragonite) deposition on surfaces . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

51365-15-2

Molecular Formula

C9H10O8

Molecular Weight

246.17 g/mol

IUPAC Name

cyclopentane-1,1,2,2-tetracarboxylic acid

InChI

InChI=1S/C9H10O8/c10-4(11)8(5(12)13)2-1-3-9(8,6(14)15)7(16)17/h1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

STZIXLPVKZUAMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanetetracarboxylic acid can be synthesized through the oxidative cleavage of cyclic olefins. One common method involves the use of hydrogen peroxide in the presence of heteropolyacids, such as 12-tungstophosphoric acid. This method is environmentally friendly and yields high purity products . Another method involves the ozonolysis of cyclic olefins followed by oxidative decomposition of the resultant ozonides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative cleavage processes. The use of hydrogen peroxide as an oxidizing agent is favored due to its low cost and environmental benefits. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanetetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex polycarboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents are employed.

    Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include polycarboxylic acids, alcohols, and substituted cyclopentane derivatives .

Scientific Research Applications

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is a cyclopentane derivative featuring four carboxylic acid groups attached to the cyclopentane ring. It has a molecular formula of C9H10O8.

Scientific Research Applications

CPTC has applications across chemistry, biology, and industry.

Chemistry

  • Building Block CPTC is used as a building block in the synthesis of complex organic molecules and coordination polymers.
  • Metal-Organic Frameworks (MOFs) CPTC can form complexes with metal ions, acting as a linker connecting metal ions into a framework. It forms 1:1 complexes with metal ions. Metals such as Aluminum (Al (III)), Yttrium (Y (III)), and Gallium (Ga (III)) can form complexes with CPTC. CPTC can also be used with metals like Manganese (Mn) and Cadmium (Cd) to create MOFs.

Biology

  • Precursor CPTC serves as a precursor for synthesizing biologically active compounds.

Industry

  • Metal-Organic Frameworks (MOFs) CPTC is utilized in producing MOFs for gas storage, catalysis, and sensing.

Additional applications

  • Scale Inhibition: Cyclopentanetetracarboxylic acid (CPTCA) can act as an inhibitor of calcium carbonate (CaCO3) scale .
  • IBS Growth Rate Inhibitor: this compound (CPTCA) can effectively inhibit growth rates at low solution concentrations .
  • Industrial Chemical: CPTC can be used as an industrial chemical . For example, the diimide parent, as well as its N-alkyl or N-aryl substituted congeners, can be used as organic intermediates, stabilizers for polyurethane prepolymers, and gasoline additives . The N-halo diimides are useful as intermediates as well as fungicides, insecticides, and germicides . The N-trihalomethylthio diimides are also useful as fungicides, insecticides, and germicides .
  • Polyimide Production: Cage 1,2,3,4-cyclopentanetetracarboxylic acid (1,3:2,4)-dianhydride compound can be used to create a polyimide .

Mechanism of Action

The mechanism by which cyclopentanetetracarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. This chelation process inhibits the formation of metal ion complexes, which can prevent scale formation in industrial systems. The compound’s unique structure allows it to selectively bind to specific metal ions, making it an effective antiscalant .

Comparison with Similar Compounds

Key Properties:

  • Physical Form : White crystalline powder .
  • Hazard Profile : Classified as acute toxicity (Category 3 oral) and skin corrosion (Category 1B) . Requires handling with N95 masks, gloves, and eye protection .
  • Applications :
    • Polymer Precursor : Converted to cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CpDA, CAS: 6053-68-5) via thermal dehydration for polyimide synthesis .
    • Soil-Cement Additive : Modifies mechanical properties in construction materials .
    • Coordination Chemistry : Serves as a flexible tetracarboxylate ligand in metal-organic frameworks (MOFs) .

Comparison with Similar Compounds

Structural Analogs: Alicyclic Dianhydrides

CPTA-derived dianhydrides are compared to bicyclo[2.2.2]octane-based analogs (BODAdx/BODAxx) in polymer applications:

Property CpDA (CPTA-derived) BODAdx/BODAxx
Synthesis Method Thermal dehydration of CPTA Base-catalyzed hydrolysis of esters
Thermal Stability High (>300°C) Moderate (~250°C)
Optical Clarity Excellent (colorless films) Slight yellow tint
Application Optoelectronics, flexible displays High-temperature resins

Key Insight : CpDA’s rigid cyclopentane core enhances thermal stability and optical transparency compared to bicyclo-octane analogs, making it superior for optoelectronic devices .

Functional Analogs: Carboxylic Acids in Soil-Cement Systems

CPTA’s performance in soil-cement mixtures is contrasted with oxalic acid (OA) and terephthalic acid (TA):

Property CPTA Oxalic Acid Terephthalic Acid
28-Day Compressive Strength 106.5 lb/ft³ density 650 psi (lower) 792 psi (moderate)
Cracking Behavior Severe (multidirectional stress) Minimal Moderate
Mechanism Four carboxyl groups bind Ca²⁺, inducing internal stress Forms calcium oxalate (brittle) Linear structure limits crosslinking

Key Insight : CPTA’s four carboxyl groups enable stronger binding to calcium ions but create internal stresses due to its rigid cyclic structure, leading to unique mechanical failure modes .

Coordination Chemistry: Tetracarboxylate Ligands in MOFs

CPTA’s flexibility as a ligand is compared to cyclohexanetetracarboxylic acid (CHTA) in MOF synthesis:

Property CPTA-based MOFs CHTA-based MOFs
Ligand Flexibility High (cyclopentane ring allows conformational adjustments) Low (rigid cyclohexane)
Network Dimensionality 3D hydrogen-bonded networks 2D layered structures
Metal Compatibility Broad (Cu, Co, Cd) Limited (primarily transition metals)

Key Insight : CPTA’s flexible backbone facilitates diverse MOF architectures, enabling applications in catalysis and gas storage .

Data Tables

Table 1: Structural and Commercial Variants of CPTA

Isomer CAS Number Purity Key Application
cis,cis,cis,cis-CPTA 3786-91-2 90–98% MOFs, coordination chemistry
1,2,3,4-CPTA 3724-52-5 98% Polymer synthesis

Table 2: Dianhydrides Derived from CPTA and Analogs

Dianhydride CAS Number Synthesis Temp. Key Property
CpDA 6053-68-5 170–190°C High thermal stability
BODAdx N/A Room temperature Moderate optical clarity

Q & A

Q. What are the standard synthetic methods for preparing cyclopentanetetracarboxylic acid and its derivatives?

this compound is typically synthesized via hydrolysis of its dianhydride derivative (1,2,3,4-cyclopentanetetracarboxylic dianhydride) under controlled aqueous conditions. The dianhydride itself is purified by sublimation to achieve high purity (>99%), as noted in industrial-grade preparations . Methodological considerations include optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios to prevent side reactions. Structural verification is performed using FT-IR (to confirm carboxylate/anhydride groups) and elemental analysis .

Q. How is the purity and stereochemical configuration of this compound validated experimentally?

Purity is assessed via HPLC (for technical-grade samples, 90% purity thresholds are common) , while stereochemical confirmation (e.g., cis,cis,cis,cis isomer) requires X-ray crystallography or NMR spectroscopy. For example, the cis configuration is confirmed by coupling constants in 1H^1H-NMR and spatial arrangements in crystal structures . Advanced techniques like circular dichroism (CD) may also differentiate enantiomers in chiral derivatives .

Q. What are the primary applications of this compound in polymer chemistry?

The acid serves as a polyfunctional monomer in synthesizing polyamide membranes for reverse osmosis, where its four carboxyl groups enable crosslinking. However, its susceptibility to oxidative degradation by free chlorine necessitates copolymerization with protective additives (e.g., aromatic amines) to enhance stability .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact the design of metal-organic frameworks (MOFs)?

The acid’s tetracarboxylate ligand (S,S,R,R-H4_4cptc) adopts varying conformations during MOF synthesis, influencing framework topology. For instance, hydrothermal reactions with Cu(II) or Co(II) salts yield "brick-wall" MOFs, where ligand flexibility allows adaptive coordination to metal centers. Challenges include controlling ligand conformation via pH adjustments or auxiliary ligands (e.g., 4,4′-bipyridine) to stabilize target architectures .

Q. Why does this compound induce mechanical instability in soil-cement composites, and how can this be mitigated?

The acid’s polyfunctionality creates multiple binding sites with calcium ions in cement, leading to uneven hydration and internal stress. This results in extensive cracking, as observed in samples with 14% molding water content . Mitigation strategies include:

  • Reducing ligand-metal strain : Using partial sodium substitution to modulate ionic interactions.
  • Additive incorporation : Introducing surfactants (e.g., sodium carboxymethyl cellulose) to improve dispersion and reduce localized stress .

Q. How can contradictory data on this compound’s role in polymer strength be reconciled?

In soil-cement systems, the acid reduces compressive strength (792 psi vs. standard 112.1 psi) due to stress-induced cracking . However, in polyamide membranes, its crosslinking enhances mechanical integrity. This discrepancy arises from differing matrix environments:

  • Soil-cement : Rigid calcium silicate hydrate (C-S-H) phases amplify ligand-induced strain.
  • Polymers : Flexible polymer chains accommodate ligand mobility. Researchers should tailor experimental conditions (e.g., hydration time, curing temperature) to align with application-specific requirements .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s hydration behavior?

Synchrotron-based X-ray absorption spectroscopy (XAS) tracks calcium coordination changes during hydration, while 13C^{13}C-NCPMAS NMR identifies carboxylate group dynamics in real time. These methods clarify hydration-driven phase transitions and stress accumulation mechanisms .

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